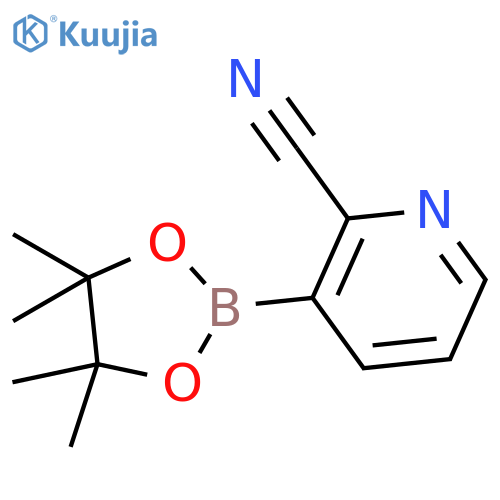

Cas no 878194-93-5 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile)

878194-93-5 structure

商品名:3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

CAS番号:878194-93-5

MF:C12H15BN2O2

メガワット:230.070702791214

MDL:MFCD08458477

CID:93120

PubChem ID:15979309

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile 化学的及び物理的性質

名前と識別子

-

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

- 2-Cyanopyridine-3-boronic acid pinacol ester

- 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

- MFCD08458477

- 878194-93-5

- BS-2127

- AKOS015950047

- FT-0706592

- Z1346101319

- 2-Pyridinecarbonitrile, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

- 2-Cyanopyridine-3-boronic acid, pinacol ester

- 2-CYANO-3-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)PYRIDINE

- (2-CYANOPYRIDIN-3-YL)BORONIC ACID PINACOL ESTER

- EN300-101523

- SCHEMBL10060676

- s10013

- DTXSID50580549

- MB06242

-

- MDL: MFCD08458477

- インチ: InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-5-7-15-10(9)8-14/h5-7H,1-4H3

- InChIKey: CZYZGSPKMBKQBK-UHFFFAOYSA-N

- ほほえんだ: CC1(C)C(C)(C)OB(C2=C(C#N)N=CC=C2)O1

計算された属性

- せいみつぶんしりょう: 230.12300

- どういたいしつりょう: 230.1226579g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.1

- ゆうかいてん: 58-61℃

- ふってん: 382.9°C at 760 mmHg

- フラッシュポイント: 185.4°C

- 屈折率: 1.506

- PSA: 55.14000

- LogP: 1.25248

- ようかいせい: 未確定

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile セキュリティ情報

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB206405-5 g |

2-Cyanopyridine-3-boronic acid pinacol ester; 95% |

878194-93-5 | 5g |

€531.80 | 2023-05-06 | ||

| Enamine | EN300-101523-0.1g |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |

878194-93-5 | 95% | 0.1g |

$27.0 | 2023-08-31 | |

| Enamine | EN300-101523-1g |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |

878194-93-5 | 95% | 1g |

$80.0 | 2023-08-31 | |

| Enamine | EN300-101523-0.25g |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |

878194-93-5 | 95% | 0.25g |

$40.0 | 2023-08-31 | |

| TRC | C987753-25mg |

2-Cyanopyridine-3-boronic acid pinacol ester |

878194-93-5 | 25mg |

$75.00 | 2023-05-18 | ||

| TRC | C987753-100mg |

2-Cyanopyridine-3-boronic acid pinacol ester |

878194-93-5 | 100mg |

$150.00 | 2023-05-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0305-5G |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile |

878194-93-5 | 95% | 5g |

¥ 1,980.00 | 2023-04-13 | |

| Enamine | EN300-101523-0.05g |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile |

878194-93-5 | 95% | 0.05g |

$19.0 | 2023-08-31 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27332-250mg |

2-Cyanopyridine-3-boronic acid pinacol ester, 95% |

878194-93-5 | 95% | 250mg |

¥4157.00 | 2023-03-16 | |

| eNovation Chemicals LLC | D402816-50g |

2-CYANO-3-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)PYRIDINE |

878194-93-5 | 95% | 50g |

$4000 | 2024-06-05 |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

878194-93-5 (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile) 関連製品

- 741709-63-7(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile)

- 1012084-56-8(2-Methylpyridine-3-boronic acid, pinacol ester)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:878194-93-5)3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

清らかである:99%/99%

はかる:5g/10g

価格 ($):292.0/562.0